molecular formula C9H18N2O4 B12529182 N-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-2-yl]methyl]acetamide CAS No. 682771-51-3

N-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-2-yl]methyl]acetamide

Cat. No.: B12529182
CAS No.: 682771-51-3
M. Wt: 218.25 g/mol
InChI Key: QGBVLKXVGKVLMU-FNCVBFRFSA-N
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Description

N-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-2-yl]methyl]acetamide is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a piperidine ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-2-yl]methyl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the protection of hydroxyl groups, followed by the formation of the piperidine ring through cyclization reactions. The final step usually involves deprotection and acylation to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification methods, and cost-effective reagents. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-2-yl]methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-2-yl]methyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-2-yl]methyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups and piperidine ring play crucial roles in its binding to enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and hydroxyl-containing molecules. Examples are:

  • N-methylpiperidine
  • 2,5-dihydroxypiperidine
  • Hydroxymethylpiperidine derivatives

Uniqueness

What sets N-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-2-yl]methyl]acetamide apart is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

682771-51-3

Molecular Formula

C9H18N2O4

Molecular Weight

218.25 g/mol

IUPAC Name

N-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-2-yl]methyl]acetamide

InChI

InChI=1S/C9H18N2O4/c1-5(13)10-3-7-9(15)8(14)6(4-12)2-11-7/h6-9,11-12,14-15H,2-4H2,1H3,(H,10,13)/t6-,7-,8-,9-/m1/s1

InChI Key

QGBVLKXVGKVLMU-FNCVBFRFSA-N

Isomeric SMILES

CC(=O)NC[C@@H]1[C@H]([C@@H]([C@H](CN1)CO)O)O

Canonical SMILES

CC(=O)NCC1C(C(C(CN1)CO)O)O

Origin of Product

United States

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